Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3O6S and its molecular weight is 443.9. The purity is usually 95%.
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Mechanism of Action
Target of action
They have been used in the synthesis of biologically active substances .
Mode of action
Nitrofurans generally work by a mechanism that involves the reduction of the nitro group to a reactive intermediate that can covalently bind to cellular macromolecules, leading to cell death .
Biochemical pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Nitrofurans and indoles are known to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of action
Nitrofurans and indoles have been shown to have various biological activities, including antimicrobial, antifungal, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nitrofuran moiety can undergo reduction to form reactive intermediates that can bind to nucleic acids and proteins, potentially leading to antimicrobial and anticancer activities . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound’s interaction with cellular proteins can lead to changes in gene expression, potentially upregulating or downregulating specific genes involved in cell proliferation, apoptosis, and metabolism . Furthermore, it may alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The nitrofuran moiety can be reduced to form reactive intermediates that covalently bind to DNA and proteins, leading to cytotoxic effects . Additionally, the compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as the upregulation of detoxification enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze the oxidation and reduction of the compound . The nitrofuran moiety can be reduced to form reactive intermediates, which can further react with cellular nucleophiles. These metabolic reactions can affect the levels of various metabolites and influence metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
ethyl 2-[(5-nitrofuran-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S.ClH/c1-4-26-18(23)15-11-7-8-20(10(2)3)9-13(11)28-17(15)19-16(22)12-5-6-14(27-12)21(24)25;/h5-6,10H,4,7-9H2,1-3H3,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWZKRTVYZQWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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